N-Butyl 3-bromo-4-methylbenzenesulfonamide
Overview
Description
N-Butyl 3-bromo-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound N-Butyl 3-bromo-4-methylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides or through intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides underwent base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Similarly, N-allyl-N-benzyl-4-methylbenzenesulfonamide was synthesized via a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation . These methods could potentially be adapted for the synthesis of N-Butyl 3-bromo-4-methylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. The crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide revealed a twisted conformation with axial chirality and is stabilized by intermolecular CH-π interactions . This information can be useful in predicting the molecular conformation of N-Butyl 3-bromo-4-methylbenzenesulfonamide and its potential interactions.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including addition reactions with olefins and unsaturated esters, as seen with N, N-dibromobenzenesulfonamide . They can also be used in peptide synthesis as protecting groups for the carboxylic function, which can be activated for coupling reactions . These reactions highlight the versatility of sulfonamides in organic synthesis, which would be relevant for N-Butyl 3-bromo-4-methylbenzenesulfonamide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be determined using various spectroscopic and analytical techniques. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by NMR, UV-fluorescence spectroscopy, and electrochemical methods . The thermal properties were investigated using TGA and DSC, revealing that polymerization proceeded simultaneously with the phase transition . These techniques could be applied to determine the properties of N-Butyl 3-bromo-4-methylbenzenesulfonamide.
Scientific Research Applications
Synthesis and Structural Characterization
N-Butyl 3-bromo-4-methylbenzenesulfonamide is used in the synthesis and structural characterization of compounds with potential medical applications. For instance, it has been involved in the creation of CCR5 antagonists, which are explored for preventing HIV-1 infection. This demonstrates its role in developing new therapeutic agents (Cheng De-ju, 2015).
Crystal Structure Determination
The compound is significant in the study of crystal structures of various drugs. One example is its role in the structure determination of tolbutamide, an antidiabetic drug. This highlights its application in understanding the molecular structures of pharmaceutical compounds (K. Nirmala & D. Gowda, 1981).
Synthesis of Benzonitriles
It is utilized in the synthesis of benzonitriles, showcasing its versatility in organic chemistry. This process is vital for creating pharmaceutical intermediates, where it contributes to the development of medically relevant molecules (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Quantum-Chemical Calculations
The compound is subject to quantum-chemical calculations to predict its energy states and molecular interactions. This is crucial in understanding its potential in various applications, including its reactivity and stability (Sun Peiming et al., 2022).
Antibacterial and Anti-inflammatory Applications
Its derivatives have been explored for antibacterial potential and as therapeutic agents for inflammatory ailments. This indicates its significance in the development of new medicinal compounds (M. Abbasi et al., 2017).
Development of Novel Fluorinating Agents
N-Butyl 3-bromo-4-methylbenzenesulfonamide derivatives are used in synthesizing novel fluorinating agents, crucial in chemical synthesis and pharmaceutical development (Huiliang Sun et al., 2008).
Anticancer Property Evaluation
It's involved in synthesizing novel compounds with potential anticancer properties. The structural and functional properties of these compounds are critical in cancer research and therapy development (Zhang et al., 2010).
Photodynamic Therapy for Cancer Treatment
Derivatives of N-Butyl 3-bromo-4-methylbenzenesulfonamide are used in the development of compounds for photodynamic therapy, a treatment method for cancer. This highlights its application in advancing cancer treatment technologies (M. Pişkin et al., 2020).
Synthesis and Characterization of Other Compounds
The compound is also used in the synthesis and characterization of various other chemical entities, demonstrating its broad utility in chemical research (Brock A. Stenfors & F. Ngassa, 2020).
Kinetic Studies in Chemical Reactions
It plays a role in kinetic studies of chemical reactions, such as in the preparation of 1-butoxy-4-nitrobenzene, highlighting its importance in understanding reaction mechanisms (K. Harikumar & V. Rajendran, 2014).
Safety And Hazards
The compound has some hazard statements associated with it: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation . It’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .
properties
IUPAC Name |
3-bromo-N-butyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIVAHVDJSPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428442 | |
Record name | 3-Bromo-N-butyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 3-bromo-4-methylbenzenesulfonamide | |
CAS RN |
850429-68-4 | |
Record name | 3-Bromo-N-butyl-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-butyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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